![molecular formula C23H22BrN3O4 B11143749 2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11143749.png)
2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C23H22BrN3O4 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H20BrN3O3, with a molecular weight of approximately 396.27 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, and a piperazine ring that may contribute to its pharmacological properties.
Antidepressant Activity
Research indicates that compounds similar to the target molecule exhibit significant affinity for serotonin receptors. For instance, derivatives containing the 2,3-dihydro-benzodioxin moiety have been evaluated for their ability to inhibit serotonin reuptake and bind to the 5-HT(1A) receptor. In vitro studies have shown that certain derivatives demonstrate Ki values indicative of effective receptor binding, suggesting potential antidepressant properties .
Antibacterial Activity
Compounds with indole structures have been reported to possess antibacterial properties. Studies have demonstrated that related indole derivatives exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium smegmatis. The mechanism of action appears to differ from traditional antibiotics like vancomycin, indicating a potential for overcoming existing resistance mechanisms .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, inhibitors of glucosylceramide synthase have been explored in the context of treating motor neuron diseases. The ability to modulate enzyme activity could provide therapeutic avenues for conditions related to glycosphingolipid metabolism .
Case Study 1: Antidepressant Efficacy
In a study evaluating various piperazine derivatives, one compound demonstrated a Ki value of 6.8 nM for the 5-HT(1A) receptor and a serotonin transporter inhibition Ki value of 14 nM. These findings suggest that structural modifications can enhance receptor affinity and selectivity, paving the way for developing new antidepressants based on the indole-piperazine scaffold .
Case Study 2: Antibacterial Efficacy
Another study focused on compounds containing both indole and benzodioxin structures found that certain derivatives had minimal inhibitory concentrations (MICs) lower than those of standard antibiotics. This highlights the potential for these compounds to serve as new antibacterial agents against drug-resistant strains .
Data Table: Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing indole and piperazine functionalities exhibit significant antimicrobial properties. Studies have shown that derivatives of indole can be effective against various bacterial strains. For instance, similar compounds have demonstrated promising antibacterial and antifungal activities, suggesting that 2-(5-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone could also possess similar efficacy against pathogens .
Anticancer Research
Indole derivatives have been extensively studied for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure suggests potential interactions with various cellular pathways involved in cancer progression. Molecular docking studies can be employed to predict its binding affinity to key proteins involved in cancer biology, such as DNA gyrase, which plays a critical role in bacterial DNA replication .
Neurological Studies
The piperazine component is known for its neuropharmacological effects. Compounds with this structure have been investigated for their potential use in treating neurological disorders such as anxiety and depression. The dual functionality of this compound may allow it to modulate neurotransmitter systems effectively, providing a basis for further exploration in neuropharmacology .
Synthesis and Characterization
The synthesis of This compound involves multi-step reactions that typically include the formation of the indole and piperazine moieties followed by coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Properties
Molecular Formula |
C23H22BrN3O4 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H22BrN3O4/c24-17-5-6-18-16(13-17)7-8-27(18)14-22(28)25-9-11-26(12-10-25)23(29)21-15-30-19-3-1-2-4-20(19)31-21/h1-8,13,21H,9-12,14-15H2 |
InChI Key |
NQBATWISWYMQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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